Cas no 2137568-54-6 (7-Methyl-1-oxaspiro[4.5]decan-4-ol)
![7-Methyl-1-oxaspiro[4.5]decan-4-ol structure](https://ja.kuujia.com/scimg/cas/2137568-54-6x500.png)
7-Methyl-1-oxaspiro[4.5]decan-4-ol 化学的及び物理的性質
名前と識別子
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- EN300-744377
- 7-methyl-1-oxaspiro[4.5]decan-4-ol
- 2137568-54-6
- 7-Methyl-1-oxaspiro[4.5]decan-4-ol
-
- インチ: 1S/C10H18O2/c1-8-3-2-5-10(7-8)9(11)4-6-12-10/h8-9,11H,2-7H2,1H3
- InChIKey: OOFRSMNPGSCNTL-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C21CCCC(C)C2)O
計算された属性
- せいみつぶんしりょう: 170.130679813g/mol
- どういたいしつりょう: 170.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
7-Methyl-1-oxaspiro[4.5]decan-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-744377-0.25g |
7-methyl-1-oxaspiro[4.5]decan-4-ol |
2137568-54-6 | 95% | 0.25g |
$906.0 | 2024-05-23 | |
Enamine | EN300-744377-0.5g |
7-methyl-1-oxaspiro[4.5]decan-4-ol |
2137568-54-6 | 95% | 0.5g |
$946.0 | 2024-05-23 | |
Enamine | EN300-744377-2.5g |
7-methyl-1-oxaspiro[4.5]decan-4-ol |
2137568-54-6 | 95% | 2.5g |
$1931.0 | 2024-05-23 | |
Enamine | EN300-744377-1.0g |
7-methyl-1-oxaspiro[4.5]decan-4-ol |
2137568-54-6 | 95% | 1.0g |
$986.0 | 2024-05-23 | |
Enamine | EN300-744377-5.0g |
7-methyl-1-oxaspiro[4.5]decan-4-ol |
2137568-54-6 | 95% | 5.0g |
$2858.0 | 2024-05-23 | |
Enamine | EN300-744377-0.05g |
7-methyl-1-oxaspiro[4.5]decan-4-ol |
2137568-54-6 | 95% | 0.05g |
$827.0 | 2024-05-23 | |
Enamine | EN300-744377-0.1g |
7-methyl-1-oxaspiro[4.5]decan-4-ol |
2137568-54-6 | 95% | 0.1g |
$867.0 | 2024-05-23 | |
Enamine | EN300-744377-10.0g |
7-methyl-1-oxaspiro[4.5]decan-4-ol |
2137568-54-6 | 95% | 10.0g |
$4236.0 | 2024-05-23 |
7-Methyl-1-oxaspiro[4.5]decan-4-ol 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
7-Methyl-1-oxaspiro[4.5]decan-4-olに関する追加情報
7-Methyl-1-oxaspiro[4.5]decan-4-ol (CAS No. 2137568-54-6): A Comprehensive Overview
7-Methyl-1-oxaspiro[4.5]decan-4-ol, a compound with the chemical identifier CAS No. 2137568-54-6, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This spirocyclic ether, characterized by its unique structural framework, has garnered significant attention due to its potential applications in medicinal chemistry and drug development. The compound's intricate architecture, featuring a spiro linkage between an oxirane ring and a decane backbone, makes it a subject of interest for synthetic chemists and biologists alike.
The structural motif of 7-Methyl-1-oxaspiro[4.5]decan-4-ol is not merely a curiosity but also a promising scaffold for designing novel bioactive molecules. The spirocyclic core imparts rigidity to the molecule, which can be exploited to enhance binding affinity and selectivity in drug interactions. Moreover, the presence of a hydroxyl group at the 4-position and a methyl group at the 7-position introduces functional diversity, allowing for further derivatization and customization.
In recent years, there has been growing interest in spirocyclic compounds due to their unique physicochemical properties and biological activities. Spirocycles are known to exhibit enhanced metabolic stability, improved solubility, and reduced toxicity compared to their acyclic counterparts. These attributes make them attractive candidates for pharmaceutical applications. Specifically, 7-Methyl-1-oxaspiro[4.5]decan-4-ol has been investigated for its potential role in modulating various biological pathways.
One of the most compelling aspects of this compound is its potential in the field of enzyme inhibition. Research has demonstrated that spirocyclic ethers can act as potent inhibitors of enzymes by mimicking natural substrates or by interfering with key catalytic residues. For instance, studies have shown that derivatives of spirocyclic ethers can inhibit enzymes involved in inflammatory pathways, making them promising candidates for anti-inflammatory drugs. The hydroxyl group in 7-Methyl-1-oxaspiro[4.5]decan-4-ol provides a site for hydrogen bonding interactions, which can be crucial for achieving high affinity binding to target enzymes.
Another area where this compound shows promise is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are major health concerns worldwide, and there is an urgent need for new therapeutic strategies.Spirocyclic compounds have been found to exhibit neuroprotective properties by scavenging reactive oxygen species and modulating neurotransmitter systems. The rigid structure of 7-Methyl-1-oxaspiro[4.5]decan-4-ol may facilitate its interaction with neuronal receptors and channels, potentially leading to the development of novel neuroprotective drugs.
The synthesis of 7-Methyl-1-oxaspiro[4.5]decan-4-ol presents an interesting challenge due to its complex structural features. However, advances in synthetic methodologies have made it possible to access such molecules with increasing efficiency and yield. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been instrumental in constructing the spirocyclic core with high precision. These methods not only improve the accessibility of the compound but also allow for the introduction of diverse functional groups at specific positions, enhancing its biological relevance.
In addition to its pharmaceutical potential, 7-Methyl-1-oxaspiro[4.5]decan-4-ol has also been explored in materials science applications. The unique structural properties of spirocyclic compounds make them suitable candidates for developing advanced materials with specialized functions. For example, these molecules can be incorporated into polymers to enhance their thermal stability or mechanical strength. Furthermore, their ability to undergo photochemical reactions suggests potential uses in optoelectronic devices.
The future prospects of 7-Methyl-1-oxaspiro[4.5]decan-4-ol are vast and multifaceted. Ongoing research aims to uncover new biological activities and optimize synthetic routes for large-scale production. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully harness the potential of this compound and translate it into tangible benefits for society.
In conclusion, CAS No. 2137568-54-6, corresponding to 7-Methyl-1-oxtospiro[4r5]decant-trol represents a structurally intriguing molecule with significant promise in both pharmaceuticals and materials science Its unique architecturefunctional diversityand synthetic accessibility make it a valuable scaffold for further exploration The continued investigation into this compound is likely to yield novel bioactive moleculesand innovative materials that address some of the most pressing challenges in modern science.
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